3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an oxathiine ring, which is a six-membered ring containing both oxygen and sulfur. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under reflux conditions.
Formation of the Oxathiine Ring: The oxathiine ring can be formed by the reaction of a diol with sulfur dichloride (SCl2) in the presence of a base such as triethylamine (TEA) under anhydrous conditions.
Coupling Reactions: The thiophene and oxathiine rings are then coupled through a series of nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfuric acid (H2SO4) as catalyst, low temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma, also containing a thiophene ring.
Uniqueness
3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of a thiophene ring and an oxathiine ring, which imparts distinct chemical properties and potential biological activities not commonly found in other thiophene derivatives .
Properties
Molecular Formula |
C17H17NO4S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4,4-dioxo-5-phenyl-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H17NO4S2/c19-17(18-9-8-14-7-4-11-23-14)15-16(13-5-2-1-3-6-13)24(20,21)12-10-22-15/h1-7,11H,8-10,12H2,(H,18,19) |
InChI Key |
CFPPMZXNQRMBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NCCC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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